molecular formula C6H5BrOS B1280600 1-(5-Bromothiophen-3-YL)ethanone CAS No. 59227-67-7

1-(5-Bromothiophen-3-YL)ethanone

Cat. No.: B1280600
CAS No.: 59227-67-7
M. Wt: 205.07 g/mol
InChI Key: BEDKDDPMXRCHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromothiophen-3-YL)ethanone is a chemical compound belonging to the class of thiophene derivatives. It has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. The compound is characterized by its molecular formula C6H5BrOS and a molecular weight of 205.08 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromothiophen-3-YL)ethanone can be synthesized through the bromination of 3-acetylthiophene. The process involves the addition of bromine to a solution of 3-acetylthiophene in acetic acid, followed by the addition of sodium acetate. The reaction mixture is stirred at room temperature overnight, and water is added to precipitate the product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar procedures as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromothiophen-3-YL)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The thiophene ring can be oxidized under specific conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the original compound.

Scientific Research Applications

1-(5-Bromothiophen-3-YL)ethanone is utilized in various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its potential biological activities and interactions with biomolecules.

    Medicine: Exploring its role as a precursor for drug development, particularly in the treatment of atherosclerosis.

    Industry: Used in the synthesis of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-3-YL)ethanone involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been studied as an agonist of niacin receptors, GPR109a and GPR109b, which are involved in lipid metabolism and inflammatory responses . The compound’s effects are mediated through these pathways, influencing cellular processes and physiological outcomes.

Comparison with Similar Compounds

  • 3-Acetylthiophene
  • 2-Acetylthiophene
  • 4-Acetyl-2-bromothiophene

Comparison: 1-(5-Bromothiophen-3-YL)ethanone is unique due to the presence of the bromine atom at the 5-position of the thiophene ring, which imparts distinct reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

1-(5-bromothiophen-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrOS/c1-4(8)5-2-6(7)9-3-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDKDDPMXRCHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506761
Record name 1-(5-Bromothiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59227-67-7
Record name 1-(5-Bromothiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.